Single-Molecule, Dual-Emission Capability vs. The Standard Two-Probe Workflow
The primary differential advantage of INSA is its validated ability to act as a single-agent replacement for the standard two-probe workflow commonly used to study mitochondria-lysosome interactions. INSA simultaneously labels mitochondria (red emission) and lysosomes (green emission) within the same cell following a single incubation step [1]. In contrast, the conventional alternative requires the co-application of at least two separate dyes, such as a MitoTracker and a LysoTracker probe, each with its own incubation protocol and cellular uptake kinetics .
| Evidence Dimension | Number of Probes Required for Dual-Organelle Visualization |
|---|---|
| Target Compound Data | 1 (INSA) [1] |
| Comparator Or Baseline | 2 (e.g., MitoTracker + LysoTracker) |
| Quantified Difference | Reduction from 2 separate probes to 1 single probe |
| Conditions | Live-cell fluorescence microscopy |
Why This Matters
This single-probe approach reduces experimental complexity, cost, and potential artifacts from differential probe uptake, making it a strategically preferable choice for labs focused on studying dynamic organelle interactions.
- [1] Wang J, et al. Revealing Mitochondrion-Lysosome Dynamic Interactions and pH Variations in Live Cells with a pH-Sensitive Fluorescent Probe. Anal Chem. 2023 Nov 14;95(45):16609-16617. View Source
